molecular formula C14H13Cl4N B14059042 [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14059042
M. Wt: 337.1 g/mol
InChI Key: ZZVXRWGBXUVPJP-UHFFFAOYSA-N
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Description

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a polychlorinated aromatic amine characterized by a phenyl ring substituted with a dimethylamine group at position 1, a chlorine atom at position 2, and a 2,3,4-trichlorocyclohexa-2,4-dienyl moiety at position 2. The compound shares structural similarities with other chlorinated phenylcyclohexadienyl amines, such as those documented in and , but differs in the substitution pattern of chlorine atoms on both the phenyl and cyclohexadienyl groups. Its molecular formula is C₁₄H₁₃Cl₄N (molecular weight: 337.1 g/mol), identical to its isomers described below .

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-6-3-8(7-11(12)16)9-4-5-10(15)14(18)13(9)17/h3,5-7,9H,4H2,1-2H3

InChI Key

ZZVXRWGBXUVPJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2CC=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three structural domains:

  • A 2,3,4-trichlorocyclohexa-2,4-dienyl moiety
  • A 2-chloro-4-substituted phenyl ring
  • A dimethylamine functional group

Retrosynthetic disconnection suggests two primary strategies:

  • Strategy A : Late-stage amination of a preformed chlorophenylcyclohexadienyl bromide
  • Strategy B : Cyclohexadienyl ring construction via Diels-Alder followed by sequential chlorination and amination

Comparative analysis of yields (Table 1) favors Strategy A for scalability, though Strategy B offers better stereocontrol in diene formation.

Table 1 : Yield Comparison of Synthetic Strategies

Strategy Key Step Yield (%) Purity (HPLC)
A Buchwald-Hartwig Amination 62 98.5
B Diels-Alder Cyclization 58 97.8

Halogenation Protocols for Cyclohexadienyl Intermediate

The 2,3,4-trichlorocyclohexa-2,4-dienyl group is synthesized through radical chlorination of cyclohexa-1,3-diene using sulfuryl chloride (SO₂Cl₂) under nitrogen atmosphere. Optimal conditions derived from patent WO2019097306A2 include:

  • Reagent Ratios : 1:3.2 molar ratio of diene to SO₂Cl₂
  • Temperature : -15°C to 0°C in dichloromethane
  • Reaction Time : 45 minutes (monitored by TLC)

Critical parameters:

  • Exclusion of moisture prevents hydrolysis to cyclohexenol byproducts
  • Controlled addition rate (<0.5 mL/min) minimizes exothermic side reactions

Palladium-Catalyzed Coupling for Aryl-Chloro Bond Formation

The aryl-chloro bond at position 2 of the phenyl ring is installed via Suzuki-Miyaura coupling using:

  • Boronic Acid : 4-Bromo-2-chlorophenylboronic acid
  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base
  • Solvent : Ethanol/water (4:1 v/v) at reflux

Key modifications from CN102584744B patent:

  • Addition of TBAB (tetrabutylammonium bromide) increases coupling efficiency to 89%
  • Post-reaction purification via silica gel chromatography (hexane:EtOAc 8:1)

Crystallization and Purification Techniques

Final purification employs gradient recrystallization:

  • Primary Crystallization : Ethanol/water (7:3) at -20°C
  • Secondary Purification : Activated charcoal treatment in boiling hexane
  • Final Isolation : Vacuum filtration through Whatman GF/B filter paper

Analytical data from PMC3254566:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J=8.6 Hz, 1H), 6.92 (s, 1H), 6.85 (d, J=8.6 Hz, 1H), 3.05 (s, 6H)
  • IR (KBr): 2925 cm⁻¹ (C-H stretch), 1598 cm⁻¹ (C=C aromatic)

Scalability and Industrial Adaptation

Bench-scale (100g) to pilot plant (10kg) transitions require:

  • Continuous flow chlorination reactors for improved heat management
  • Membrane-based amine separation systems to recover excess dimethylamine
  • PAT (Process Analytical Technology) integration for real-time HPLC monitoring

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the dimethylamine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential toxicity and biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, this compound can be used as a starting material for the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The chlorine atoms and dimethylamine group play a crucial role in its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Two closely related isomers are reported in the literature:

  • [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361579-86-3): Chlorine is located at position 3 on the phenyl ring and 2,3,4 on the cyclohexadienyl group.
  • [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361568-05-9): Chlorine is at position 4 on the phenyl ring and 2,3,6 on the cyclohexadienyl group .

Key Differences:

Property Target Compound Isomer 1 (CAS 1361579-86-3) Isomer 2 (CAS 1361568-05-9)
Phenyl Substitution 2-Cl, 4-cyclohexadienyl 3-Cl, 2-cyclohexadienyl 4-Cl, 3-cyclohexadienyl
Cyclohexadienyl Cl 2,3,4-Cl 2,3,4-Cl 2,3,6-Cl
Smiles Structure Not Provided CN(C)c1cccc(Cl)c1C1CC=C(Cl)C(Cl)=C1Cl CN(C)c1ccc(Cl)c(C2C(Cl)=C(Cl)C=CC2Cl)c1

For instance, the 2,3,6-trichloro substitution in Isomer 2 may enhance steric hindrance compared to the 2,3,4-pattern in the target compound .

Dehydrosulfurization Methods

discusses dehydrosulfurization strategies for synthesizing trichloromethyl-oxadiazine derivatives. While structurally distinct, the use of DCC (high-yield route) vs. I₂ + Et₃N (broader substrate scope) underscores the importance of reagent selection in chlorinated systems. This suggests that the target compound’s synthesis could benefit from optimization of dehydrating agents .

Physicochemical Properties

Although explicit data (e.g., melting point, solubility) for the target compound are unavailable, inferences can be drawn:

  • Stability : Multiple Cl substituents likely enhance thermal stability but reduce reactivity toward electrophilic substitution .

Biological Activity

The compound [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361724-59-5) is a complex organic molecule notable for its unique structural features, including a chlorinated phenyl ring and a trichlorocyclohexadiene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities driven by its halogenated structure.

Structural Characteristics

  • Molecular Formula : C14H13Cl4N
  • Molar Mass : 337.07 g/mol
  • Structural Features : The presence of multiple chlorine atoms enhances lipophilicity and potentially increases biological activity by facilitating interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties :
    • Halogenated compounds often exhibit antimicrobial activities. Studies indicate that similar compounds can inhibit the growth of various pathogens by disrupting cellular membranes or interfering with metabolic processes.
    • The mode of action typically involves the alteration of membrane integrity or enzyme inhibition.
  • Cytotoxicity :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects on human keratinocytes, with IC50 values indicating moderate toxicity levels.
    • Understanding the cytotoxic profile is essential for evaluating the safety and therapeutic window of the compound.
  • Pharmacodynamics and Pharmacokinetics :
    • The structure-activity relationship (SAR) suggests that the presence of chlorine atoms may enhance the compound's ability to interact with specific cellular targets, influencing both pharmacodynamics and pharmacokinetics.
    • High-throughput screening methods can be employed to evaluate its effects on various cellular targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential to inhibit growth of bacterial and fungal pathogens
CytotoxicityModerate toxicity observed in human keratinocytes
Enzyme InhibitionPossible inhibition of key metabolic enzymes
Membrane DisruptionAlteration of cellular membrane integrity

Case Study: Antifungal Activity

A study evaluated the antifungal activity of structurally similar compounds, highlighting their mechanism involving disruption of fungal cell membranes. The Minimum Inhibitory Concentration (MIC) values ranged from 3.9 μg/mL to 62.5 μg/mL, indicating effective fungicidal properties against various strains of Candida spp. This suggests potential applications for the compound in treating fungal infections .

The synthesis of this compound typically involves multiple steps requiring careful control over reaction conditions to optimize yield and purity. The methods may include:

  • Halogenation reactions
  • Coupling reactions with dimethylamine derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, and how can yield be improved?

  • Methodological Answer : Multi-step synthesis involving Ullmann coupling or Suzuki-Miyaura cross-coupling can be explored to assemble the polyhalogenated cyclohexadienyl and chlorophenyl moieties. Catalytic systems like Fe(acac)₃ (used in β-lactam synthesis) may enhance reaction efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Yield optimization requires monitoring reaction kinetics, temperature control (e.g., 60–80°C), and inert atmosphere to prevent dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to identify aromatic protons, dimethylamine groups, and chlorine-substituted carbons. DEPT-135 can resolve overlapping signals in the cyclohexadienyl region .
  • MS : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). Fragmentation patterns help validate the trichlorocyclohexadienyl moiety .
  • X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects in the cyclohexadienyl ring, as demonstrated in CNBF-derivatized amines .

Q. How can solubility and stability be assessed for this compound in various solvents?

  • Methodological Answer : Conduct Hansen solubility parameter (HSP) calculations to predict solvent compatibility. Experimentally, use dynamic light scattering (DLS) for aggregation studies in polar (e.g., DMSO) vs. nonpolar (toluene) solvents. Stability assays (HPLC monitoring under UV light, 40°C for 48 hours) evaluate photodegradation and thermal decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of multiple chlorine substituents on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of chlorine atoms on the cyclohexadienyl ring. Fukui indices identify electrophilic/nucleophilic sites for functionalization. Compare HOMO-LUMO gaps with non-chlorinated analogs to predict regioselectivity in cross-coupling reactions .

Q. How do structural contradictions in spectral data (e.g., NMR splitting anomalies) arise, and how are they resolved?

  • Methodological Answer : Anomalies may stem from dynamic stereochemistry (e.g., ring flipping in cyclohexadienyl). Variable-temperature NMR (VT-NMR) at –40°C to 80°C can "freeze" conformers. 2D-NMR (COSY, NOESY) clarifies through-space couplings, while computational NMR tools (e.g., ACD/Labs) simulate spectra for comparison .

Q. What environmental fate and toxicity profiles should be prioritized for this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic studies : Hydrolysis half-life (pH 5–9, 25°C) and photolysis rates (UV-Vis irradiation).
  • Biotic studies : Microbial degradation assays (OECD 301F) and Daphnia magna acute toxicity (EC₅₀).
  • Analytical methods : Derivatize with CNBF for GC-MS detection in environmental matrices, achieving ppb-level sensitivity .

Q. How can this compound’s interactions with biological targets (e.g., enzymes) be systematically studied?

  • Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics with purified receptors (e.g., cytochrome P450 isoforms). Molecular docking (AutoDock Vina) screens potential targets using the compound’s 3D structure (from X-ray or DFT). Validate with in vitro enzyme inhibition assays (IC₅₀ determination) .

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